Non-Selective β-Adrenoceptor Blockade Potency Comparable to Propranolol in Guinea Pig Cardiac and Tracheal Preparations
In isolated guinea pig atrial and tracheal preparations, TZC-5665 demonstrated non-selective β-adrenoceptor blocking activity that was directly compared to propranolol. The study reported that the potency of β-adrenoceptor blockade by TZC-5665 was comparable to that of propranolol under identical experimental conditions [1]. This establishes that the β-blocking component of TZC-5665 is equipotent to the prototypical non-selective β-blocker propranolol, while additionally conferring PDE3 inhibition and vasodilatory activity not present in propranolol [2].
| Evidence Dimension | β-Adrenoceptor blocking potency |
|---|---|
| Target Compound Data | Comparable to propranolol (non-selective blockade of both β1 and β2 adrenoceptors) |
| Comparator Or Baseline | Propranolol (prototypical non-selective β-blocker) |
| Quantified Difference | Potency equivalent ("comparable to that of propranolol") |
| Conditions | Isolated guinea pig atrial preparations and tracheal preparations; in vitro tissue bath |
Why This Matters
This equivalence in β-blocking potency with propranolol, combined with additional PDE3 inhibitory and vasodilatory mechanisms absent in propranolol, provides a broader pharmacological profile for congestive heart failure models where pure β-blockade may be insufficient or detrimental.
- [1] Ishimori T, et al. Cardiac effects of the novel pyridazinone derivative TZC-5665 and its metabolite in isolated heart preparations of guinea pigs and dogs. Arzneimittelforschung. 1994;44(5):583-8. PMID: 7912931 View Source
- [2] Ishimori T, et al. β-Adrenoceptor blocking and hypotensive properties of TZC-5665, a novel pyridazinone derivative. Jpn J Pharmacol. 1989; 49(Suppl):O-007 View Source
